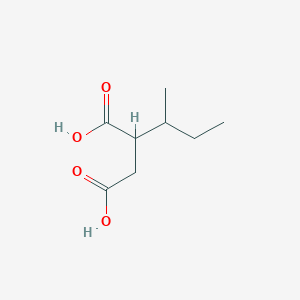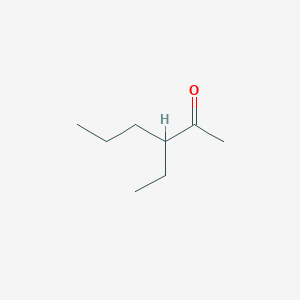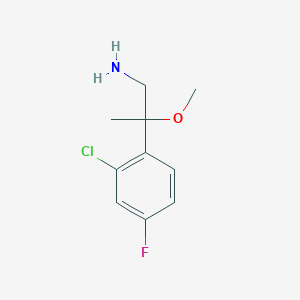
2-(2-Chloro-4-fluorophenyl)-2-methoxypropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-4-fluorophenyl)-2-methoxypropan-1-amine is an organic compound that belongs to the class of substituted phenylamines This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a methoxy group and an amine group attached to a propan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenyl)-2-methoxypropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nucleophilic Substitution: The starting material, 2-chloro-4-fluoroacetophenone, undergoes nucleophilic substitution with methanol in the presence of a base such as sodium methoxide to form 2-(2-chloro-4-fluorophenyl)-2-methoxypropan-1-one.
Reductive Amination: The intermediate 2-(2-chloro-4-fluorophenyl)-2-methoxypropan-1-one is then subjected to reductive amination using ammonia or an amine source and a reducing agent like sodium cyanoborohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-4-fluorophenyl)-2-methoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous conditions.
Major Products Formed
Oxidation: Formation of 2-(2-chloro-4-fluorophenyl)-2-methoxypropanal or 2-(2-chloro-4-fluorophenyl)-2-methoxypropanoic acid.
Reduction: Formation of this compound from nitro derivatives.
Substitution: Formation of various substituted phenylamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Chloro-4-fluorophenyl)-2-methoxypropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurological disorders.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)-2-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-fluorophenol: A related compound with similar substituents but lacking the methoxy and amine groups.
2-Chloro-4-fluorophenylboronic acid: Another related compound used in organic synthesis and as a building block for more complex molecules.
Uniqueness
2-(2-Chloro-4-fluorophenyl)-2-methoxypropan-1-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for forming diverse derivatives. Additionally, the methoxy and amine groups provide sites for further functionalization and interaction with biological targets.
Propiedades
Fórmula molecular |
C10H13ClFNO |
|---|---|
Peso molecular |
217.67 g/mol |
Nombre IUPAC |
2-(2-chloro-4-fluorophenyl)-2-methoxypropan-1-amine |
InChI |
InChI=1S/C10H13ClFNO/c1-10(6-13,14-2)8-4-3-7(12)5-9(8)11/h3-5H,6,13H2,1-2H3 |
Clave InChI |
VDMIAQWRYFAOBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)(C1=C(C=C(C=C1)F)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


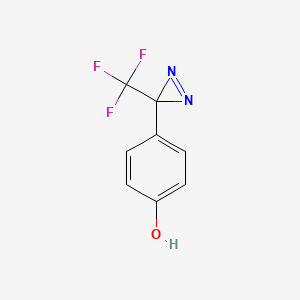
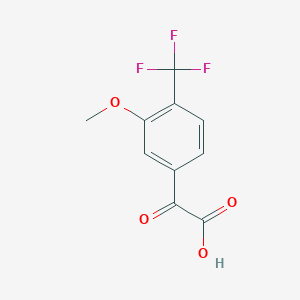

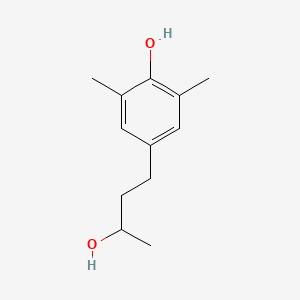
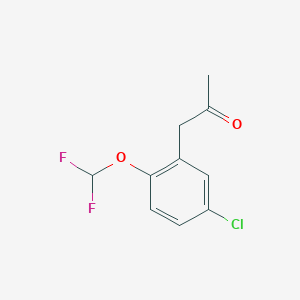
![1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride](/img/structure/B13584127.png)
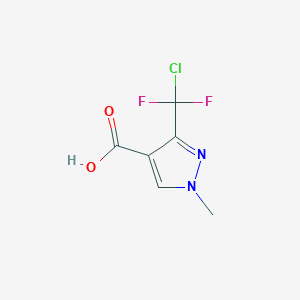
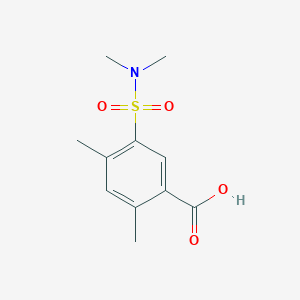
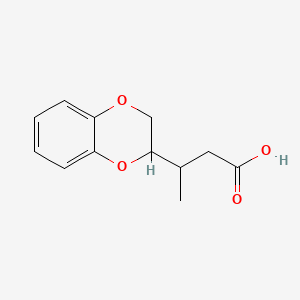

![6-Formyl-benzo[1,3]dioxole-5-carboxylic acid](/img/structure/B13584157.png)
![[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13584161.png)
